2-Nitrobenzoyl chloride
Overview
Description
O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive.
Scientific Research Applications
Enhancing LC-MS Detection of Estrogens
2-Nitrobenzoyl chloride has been used to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) through derivatization. This method significantly improves the sensitivity for detecting estrogens in biological fluids, facilitating the diagnosis of fetoplacental function in pregnant women (Higashi et al., 2006).
Solvolysis Reaction Studies
Research on the solvolysis (solvent-based decomposition) of o-nitrobenzoyl chloride has provided insights into the influence of the ortho nitro group on reaction rates and mechanisms. These findings are crucial for understanding the chemical behavior of nitrobenzoyl chlorides in different solvents, offering a basis for designing more efficient synthesis routes for related compounds (Park et al., 2019).
Facilitating Chemical Syntheses
This compound is employed in synthesizing complex organic compounds. For instance, it has been used in the synthesis of derivatives with potential antibacterial properties, showcasing its utility in creating pharmacologically relevant molecules (Havaldar et al., 2004).
Nickel(II) Ion Detection
It has been used in the development of poly(vinyl chloride) (PVC)-based membrane electrodes for selective nickel(II) ion detection. This application is particularly important for environmental monitoring and the food industry, where nickel contamination can be a concern (Gupta et al., 2000).
Cellulose Esterification
The compound has been utilized in the homogeneous esterification of cellulose, leading to the development of cellulose derivatives with various degrees of substitution. These materials have potential applications in the production of biodegradable plastics, coatings, and other cellulose-based materials (El Hamdaoui et al., 2016).
Exploring Halogen Bonds
Studies on the role of the ortho-nitro group in facilitating halogen bonds have expanded our understanding of molecular interactions, which is valuable for the design of novel materials and pharmaceuticals (Oruganti et al., 2017).
Safety and Hazards
2-Nitrobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Relevant Papers 2-Nitrobenzyl chloride was used in the synthesis of S-(2-nitrobenzyl)cysteine which was inserted into human erythropoietin . It was also used to prepare 4,4′-dinitrostillbene .
Mechanism of Action
Target of Action
2-Nitrobenzoyl chloride is a chemical compound used in various chemical reactions. It doesn’t have a specific biological target, but it can react with various compounds in a chemical context .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, leading to various types of compounds .
Biochemical Pathways
As a chemical reagent, this compound doesn’t participate in any specific biochemical pathway. Instead, it’s used in synthetic chemistry to create a variety of chemical structures. The exact pathways it affects would depend on the specific reaction conditions and the other reactants present .
Pharmacokinetics
Like other acyl chlorides, it’s likely to be highly reactive and rapidly metabolized in biological systems .
Result of Action
The result of this compound’s action is the formation of new chemical bonds and structures. The exact products depend on the specific reaction conditions and the other reactants involved .
Properties
IUPAC Name |
2-nitrobenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHTIHDQBHTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | O-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025741 | |
Record name | 2-Nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive. | |
Record name | O-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
527 to 532 °F at 760 mmHg ; 306-309 °F at 18 mmHg (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | O-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | O-NITROBENZOYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20761 | |
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CAS No. |
610-14-0 | |
Record name | O-NITROBENZOYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nitrobenzoyl chloride | |
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Record name | o-Nitrobenzoyl chloride | |
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Record name | Benzoyl chloride, 2-nitro- | |
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Record name | 2-Nitrobenzoyl chloride | |
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Record name | 2-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | O-NITROBENZOYL CHLORIDE | |
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Melting Point |
77 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | O-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Nitrobenzoyl chloride frequently serves as an acylating agent. It reacts with amines to form amides. For instance, it reacts with amino acid esters to generate N-(2-nitrobenzoyl) amino acid derivatives, useful intermediates in various syntheses. [, , , , , , , , ]
A: this compound (C₇H₄ClNO₃) has a molecular weight of 185.56 g/mol. Its structure consists of a benzene ring with a nitro group (-NO₂) at the ortho position (position 2) relative to a acyl chloride group (-COCl). [, , , , ]
A: Researchers frequently employ Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to elucidate the structures of compounds synthesized using this compound. IR spectroscopy helps identify functional groups, while ¹H NMR provides information about the hydrogen atom environments within the molecule. [, , ]
A: One example is the synthesis of quinazolino[3,2-a][1,5]benzodiazepin-13-ones. this compound reacts with 5-alkyl- or benzoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. The resulting product can then undergo reductive N-heterocyclization to form the desired tetracyclic structure. [, ]
A: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is important because the amino group can participate in further reactions, leading to a diverse range of compounds. Additionally, the amino group introduces different electronic properties compared to the nitro group, potentially influencing the biological activity of the molecule. [, , , , ]
A: In this context, this compound acts as a synthetic equivalent of anthranilic acid. Following the reaction with an appropriate amine, the nitro group can be reduced, and the resulting compound can undergo cyclization to form the 1,4-benzodiazepine-2,5-dione core. [, ]
A: Researchers have explored the potential of these compounds as endothelin receptor antagonists [, ] and as potential anti-inflammatory agents. [] Some derivatives have also been investigated for their COX inhibitory activity. []
A: Yes, computational studies have been utilized to understand the mechanisms of reactions involving this compound. For example, quantum chemical calculations provided insights into the reductive N-heterocyclization reaction used to synthesize quinazolino[3,2-a][1,5]benzodiazepin-13-ones. [, ]
A: Yes, researchers have investigated the thermal decomposition of this compound under various conditions, including different heating rates and the presence of iron catalysts. These studies aimed to understand the decomposition pathways and products. [, ]
A: This reaction, studied using electron spin resonance (ESR) spin trapping techniques, provided evidence for the formation of the 2-nitrobenzoylperoxy radical, a reactive intermediate with potential implications in oxidative processes. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.